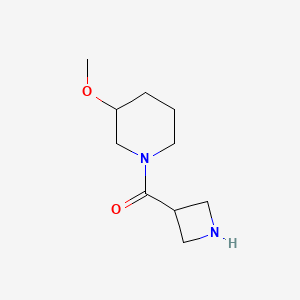
Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Azetidin-3-yl(3-methoxypiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring and a piperidine moiety, which contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 218.29 g/mol. Its structure allows for various interactions with biological targets, influencing its efficacy in different applications.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and enzyme activity. It is believed to interact with specific receptors and enzymes, leading to alterations in cellular signaling pathways. For instance, compounds with similar structures have shown potential as protein tyrosine kinase inhibitors, which are crucial in cancer therapy .
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar effects, making it a candidate for further investigation in the development of antimicrobial agents .
Anticancer Potential
The azetidine scaffold is associated with a range of anticancer activities. Compounds containing this motif have demonstrated significant antiproliferative effects on human cancer cell lines, including breast and prostate cancer cells. For example, derivatives have shown IC50 values in the nanomolar range against MCF-7 and MDA-MB-231 cell lines .
Case Studies
- Protein Tyrosine Kinase Inhibition : A series of studies focused on the synthesis of furan derivatives revealed that certain azetidine-based compounds exhibited potent protein tyrosine kinase inhibitory activity, surpassing traditional inhibitors like genistein . This highlights the potential of this compound in targeted cancer therapies.
- Antimicrobial Efficacy : In vitro studies have shown that structurally related compounds possess effective antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that azetidin derivatives could be developed into new antibiotics .
Research Findings Summary
The following table summarizes key findings related to the biological activities of azetidin derivatives:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | < 100 | Protein Tyrosine Kinase |
| Related Furan Derivative | Antimicrobial | 5.31 | Staphylococcus aureus |
| Furan-Azetidine Hybrid | Anticancer | 2.72 | MCF-7 Cell Line |
Propriétés
IUPAC Name |
azetidin-3-yl-(3-methoxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-9-3-2-4-12(7-9)10(13)8-5-11-6-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBAZMLXSLHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















